![molecular formula C22H19FN2O5 B2987079 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-34-2](/img/structure/B2987079.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

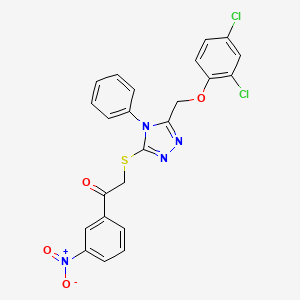

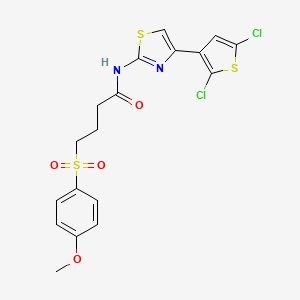

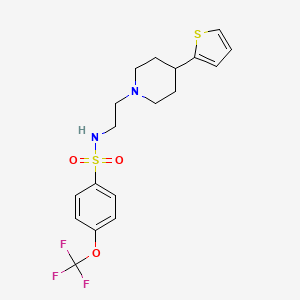

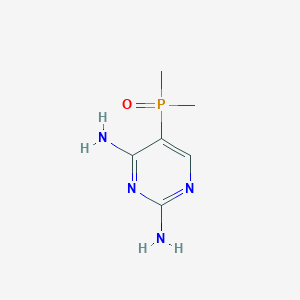

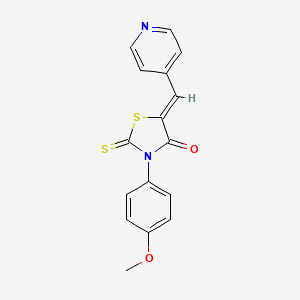

The compound is a complex organic molecule that contains several functional groups. It includes a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a fluorobenzyl group, and a dihydropyridine group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety was achieved by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution . This was followed by a reaction with alkyl/aralkyl halides in DMF and lithium hydride as a base .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group is a cyclic structure with two oxygen atoms in the ring . The fluorobenzyl group contains a benzene ring with a fluorine atom attached, and the dihydropyridine group is a heterocyclic compound containing nitrogen .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the dihydropyridine group could participate in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid, have been reported. It is a white to light yellow crystal powder with a density of 1.35 g/cm3, a melting point of 187 °C, and a boiling point of 361 °C at 760 mmHg .Scientific Research Applications

Metabolism and Disposition Studies

Research involving fluorinated compounds such as MK-0518 , a potent inhibitor of HIV integrase, has shown the use of 19F-NMR spectroscopy for studying metabolism and disposition in drug discovery programs. The metabolic fate and excretion balance of such compounds have been investigated in rats and dogs, highlighting the utility of fluorinated markers in pharmacokinetics and drug metabolism studies (Monteagudo et al., 2007).

Crystallographic Analysis

Raltegravir monohydrate , another HIV integrase inhibitor, has been analyzed through crystallographic studies. These analyses provide detailed insights into the molecular geometry, intramolecular hydrogen bonding, and crystal packing features, which are crucial for understanding the compound's interactions and stability (Yamuna et al., 2013).

Pharmacological Evaluation

Compounds with specific receptor antagonistic properties, such as those targeting Orexin-1 Receptors , have been evaluated for their roles in modulating compulsive food consumption and binge eating in animal models. This research underscores the potential therapeutic applications of receptor-specific compounds in treating eating disorders and possibly other compulsive behavior disorders (Piccoli et al., 2012).

Cytotoxic Activity

Studies on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have revealed potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. Such research highlights the importance of chemical modification in enhancing therapeutic efficacy against specific types of cancer (Deady et al., 2005).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of complex organic molecules, including those with benzodioxin derivatives, provides foundational knowledge for the development of new drugs and materials. Such studies contribute to our understanding of chemical properties, reaction mechanisms, and potential applications in various fields (Talupur et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, is primarily used as an immunomodulator

Mode of Action

This could involve enhancing or suppressing the immune response depending on the context .

Biochemical Pathways

Given its role as an immunomodulator, it is reasonable to infer that it may influence pathways related to immune response, such as cytokine production, cell proliferation, or apoptosis .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As an immunomodulator, it is likely to have effects on immune cells such as t cells, b cells, or macrophages, potentially influencing their proliferation, differentiation, or cytokine production .

Future Directions

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O5/c1-25-12-21(30-13-14-2-4-15(23)5-3-14)18(26)11-17(25)22(27)24-16-6-7-19-20(10-16)29-9-8-28-19/h2-7,10-12H,8-9,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHQBSSGQFCXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)